Azepexole hydrochloride
Azepexole hydrochloride
B-HT 933 is an agonist of α2-adrenergic receptors (α2-ARs) with an EC50 value of 0.65 μM for contraction of canine sapheneous veins. It induces concentration-dependent inhibition of the twitch response in rat vas deferens and guinea pig ileum. B-HT 933 induces sedation and reduces motor activity in mice, an effect that is reversed by the α2-AR antagonist yohimbine. B-HT 933 decreases blood pressure and cardiac output in cats injected with 30 μg/kg intracisternally. It also exhibits antinociceptive effects in mice with ED50 values of 12.5, 20.5, and 6.1 mg/kg for the tail-immersion, tail-pinch, and acetic acid writhing tests, respectively.
Selective α2-adrenoceptor agonist. Exhibits greater than 300-fold selectivity for the α2-adrenoceptor over the α1-adrenoceptor.
Selective α2-adrenoceptor agonist. Exhibits greater than 300-fold selectivity for the α2-adrenoceptor over the α1-adrenoceptor.
Brand Name:
Vulcanchem
CAS No.:
36067-72-8
VCID:
VC0004568
InChI:
InChI=1S/C9H15N3O.ClH/c1-2-12-5-3-7-8(4-6-12)13-9(10)11-7;/h2-6H2,1H3,(H2,10,11);1H
SMILES:
CCN1CCC2=C(CC1)OC(=N2)N.Cl.Cl
Molecular Formula:
C9H16ClN3O
Molecular Weight:
217.69 g/mol
Azepexole hydrochloride
CAS No.: 36067-72-8
Cat. No.: VC0004568
Molecular Formula: C9H16ClN3O
Molecular Weight: 217.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | B-HT 933 is an agonist of α2-adrenergic receptors (α2-ARs) with an EC50 value of 0.65 μM for contraction of canine sapheneous veins. It induces concentration-dependent inhibition of the twitch response in rat vas deferens and guinea pig ileum. B-HT 933 induces sedation and reduces motor activity in mice, an effect that is reversed by the α2-AR antagonist yohimbine. B-HT 933 decreases blood pressure and cardiac output in cats injected with 30 μg/kg intracisternally. It also exhibits antinociceptive effects in mice with ED50 values of 12.5, 20.5, and 6.1 mg/kg for the tail-immersion, tail-pinch, and acetic acid writhing tests, respectively. Selective α2-adrenoceptor agonist. Exhibits greater than 300-fold selectivity for the α2-adrenoceptor over the α1-adrenoceptor. |
|---|---|
| CAS No. | 36067-72-8 |
| Molecular Formula | C9H16ClN3O |
| Molecular Weight | 217.69 g/mol |
| IUPAC Name | 6-ethyl-4,5,7,8-tetrahydro-[1,3]oxazolo[4,5-d]azepin-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C9H15N3O.ClH/c1-2-12-5-3-7-8(4-6-12)13-9(10)11-7;/h2-6H2,1H3,(H2,10,11);1H |
| Standard InChI Key | RISPXEICLQYFJX-UHFFFAOYSA-N |
| SMILES | CCN1CCC2=C(CC1)OC(=N2)N.Cl.Cl |
| Canonical SMILES | CCN1CCC2=C(CC1)OC(=N2)N.Cl |
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